molecular formula C19H15N3O3S2 B11264701 N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

Cat. No.: B11264701
M. Wt: 397.5 g/mol
InChI Key: UBCNRYQHSRGAAX-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide typically involves multiple steps. One common method involves the reaction of thiophene-3-sulfonyl chloride with N-methyl-N-phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with phenyl isocyanate to yield the oxadiazole ring. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s sulfonamide group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
  • N-phenyl-bis(trifluoromethanesulfonimide)
  • MPTP hydrochloride

Uniqueness

N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H15N3O3S2

Molecular Weight

397.5 g/mol

IUPAC Name

N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

InChI

InChI=1S/C19H15N3O3S2/c1-22(15-10-6-3-7-11-15)27(23,24)16-12-13-26-17(16)19-20-18(21-25-19)14-8-4-2-5-9-14/h2-13H,1H3

InChI Key

UBCNRYQHSRGAAX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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